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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) as a
critical component of bioequivalence studies for amlodipine, a widely prescribed calcium
channel blocker. It details the regulatory expectations, experimental protocols, and data
presentation for ensuring the reliability and reproducibility of bioanalytical data.

Introduction to Incurred Sample Reanalysis

Incurred Sample Reanalysis is a mandatory procedure in bioequivalence studies, designed to
verify the reproducibility of a validated bioanalytical method using actual study samples from
subjects.[1][2][3] Unlike quality control (QC) samples, which are prepared by spiking a known
concentration of the analyte into a clean matrix, incurred samples reflect the true physiological
environment, including the presence of metabolites, protein binding, and other endogenous
components that could potentially interfere with the assay.[4] Therefore, ISR serves as a crucial
in-study validation to ensure the bioanalytical method is robust and provides consistent results
throughout the sample analysis.

For amlodipine bioequivalence studies, which are pivotal for the approval of generic
formulations, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the
European Medicines Agency (EMA) require ISR to be performed.[5] The primary objective is to
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confirm that the precision and accuracy of the bioanalytical method observed during pre-study
validation holds true for the analysis of incurred samples obtained from clinical trial participants.

Regulatory Framework and Acceptance Criteria

The acceptance criteria for ISR in bioequivalence studies are well-established and harmonized
across major regulatory guidelines. For small molecules like amlodipine, the concentration of
the reanalyzed sample must be within +20% of the original measurement for at least two-thirds
(67%) of the samples.

A summary of the key regulatory requirements for ISR is presented in the table below.

Parameter Requirement

All pivotal bioequivalence and pharmacokinetic

Studies Requiring ISR _
(PK) studies.

Number of Samples Up to 10% of the total number of study samples.

Samples should be selected from around the
) maximum plasma concentration (Cmax) and
Sample Selection -
from the elimination phase of the

pharmacokinetic profile.

At least 67% of the reanalyzed samples must
Acceptance Criteria have a percentage difference within +20% of the

mean of the original and repeat results.

An investigation is required if the overall ISR
Investigation Trigger assessment fails to meet the acceptance

criteria.

Experimental Protocol: Amlodipine Bioanalysis and
ISR

The following protocol outlines a typical bioanalytical method for the quantification of
amlodipine in human plasma, followed by the procedure for conducting Incurred Sample

Reanalysis.
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Bioanalytical Method for Amlodipine Quantification (LC-
MS/MS)

This section describes a common and sensitive method for measuring amlodipine
concentrations in plasma.

e Sample Preparation:

[¢]

Thaw frozen plasma samples at room temperature.

o Vortex the samples to ensure homogeneity.

o Pipette a 300 pL aliquot of the plasma sample into a clean tube.

o Add an internal standard (e.g., amlodipine-d4) to each sample, except for the blank
plasma.

o Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

o Vortex and centrifuge the samples to pellet the precipitated proteins.

o Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream
of nitrogen.

o Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

e Chromatographic and Mass Spectrometric Conditions:

o

LC System: A high-performance liquid chromatography (HPLC) system.

[¢]

Column: A C18 reverse-phase column (e.g., Thermo beta-basic C18, 100x4.6 mm, 5 um).

[e]

Mobile Phase: A mixture of an acidic buffer (e.g., dibasic phosphate buffer at pH 3.0) and
an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).

Flow Rate: 1 mL/min.

[¢]
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o MS/MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization
(ESI) source operating in positive ion mode.

o Detection: Multiple Reaction Monitoring (MRM) of the transitions for amlodipine (e.g., m/z
409.10 - 238.00) and the internal standard.

Incurred Sample Reanalysis (ISR) Procedure

Sample Selection: After the initial analysis of all study samples, select up to 10% of the
samples for reanalysis. The selection should include samples near Cmax and in the
elimination phase from multiple subjects.

Reanalysis: On a different day, reanalyze the selected incurred samples in a separate
analytical run.

Data Evaluation: Calculate the percentage difference between the initial concentration and
the reanalyzed concentration for each sample using the following formula:

% Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100

Acceptance Assessment: Determine the number of samples for which the percentage
difference is within £20%. This number should be at least 67% of the total number of

reanalyzed samples.

Data Presentation for Amlodipine ISR

Clear and concise presentation of ISR data is crucial for regulatory submissions. The following

table provides a template for summarizing ISR results from an amlodipine bioequivalence

study. While specific comparative data from multiple published studies is not readily available,

this format can be used to report individual study findings.
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o Reanaly
. Original Mean
. Time zed % o
Sample Subject . Concent Concent . Within
Point . Concent . Differen
ID ID ration . ration +20%?
(h) ration ce
(ng/mL) (ng/mL)
(ng/mL)
BE-001 01 6.0 5.82 5.95 5.89 2.21 Yes
BE-002 01 24.0 3.15 3.01 3.08 -4.55 Yes
BE-003 02 8.0 6.21 6.50 6.36 4.56 Yes
BE-004 02 48.0 2.05 2.25 2.15 9.30 Yes
BE-005 03 6.0 5.50 6.10 5.80 10.34 Yes
BE-006 03 36.0 2.80 2.55 2.68 -9.33 Yes
BE-007 04 4.0 4.98 5.20 5.09 4.32 Yes
BE-008 04 24.0 3.50 3.75 3.63 6.90 Yes
BE-009 05 8.0 6.80 5.90 6.35 -14.17 Yes
BE-010 05 72.0 1.50 1.85 1.68 20.83 No

Overall 9 out of
Results 10

90%

Visualizing the ISR Workflow

The following diagram illustrates the logical flow of the Incurred Sample Reanalysis process
within a bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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